molecular formula C17H15ClFNO3 B2661099 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate CAS No. 1794841-91-0

2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate

Cat. No.: B2661099
CAS No.: 1794841-91-0
M. Wt: 335.76
InChI Key: NLXNJURGTIJRGL-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro-substituted aromatic amine and a fluorinated aromatic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate typically involves the esterification of 2-[(2-chloro-6-methylphenyl)amino]-2-oxoethanol with 3-fluorophenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Hydrolysis: 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethanol and 3-fluorophenylacetic acid.

    Reduction: 2-[(2-Chloro-6-methylphenyl)amino]-2-hydroxyethyl (3-fluorophenyl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It is used as a probe to study enzyme interactions and metabolic pathways involving esterases and amidases.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-fluorophenyl)acetate
  • **2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-chlorophenyl)acetate
  • **2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-bromophenyl)acetate

Uniqueness

2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is unique due to the specific positioning of the fluoro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

[2-(2-chloro-6-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11-4-2-7-14(18)17(11)20-15(21)10-23-16(22)9-12-5-3-6-13(19)8-12/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXNJURGTIJRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)COC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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